molecular formula C14H20FNO2 B2720606 N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide CAS No. 1705190-35-7

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide

Cat. No.: B2720606
CAS No.: 1705190-35-7
M. Wt: 253.317
InChI Key: YGPAXGULBMKSIM-UHFFFAOYSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide is a synthetic organic compound featuring a fluorophenyl group and a pentanamide chain, connected by a methoxyethyl linker. Fluorinated compounds are of significant interest in medicinal chemistry and drug discovery research due to their potential to modulate the biological activity, metabolic stability, and pharmacokinetic properties of small molecules. Researchers investigate such compounds for structure-activity relationship (SAR) studies to understand how specific structural modifications, like the introduction of a fluorine atom or variation in acyl chain length, influence interactions with biological targets. This compound is provided for use in analytical reference standards and in vitro pharmacological research. It is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-3-4-8-14(17)16-10-13(18-2)11-6-5-7-12(15)9-11/h5-7,9,13H,3-4,8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPAXGULBMKSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC(C1=CC(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Status: Novel Chemical Entity (NCE) / Research Analog Primary Classification:


-Methoxy-phenethylamine Derivative / Amide
CAS Registry Status: Unindexed  in public repositories (PubChem, ChemSpider) as of the current knowledge cutoff.

This technical guide addresses the identification, structural validation, and synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide . As this specific molecule does not currently possess a widely disseminated CAS number, this document serves as a "Zero-to-One" protocol for researchers requiring its synthesis, characterization, or registration.

The molecule features a 3-fluorophenyl core, a


-methoxy ethyl  linker, and a pentanamide (valeramide)  tail. Structurally, it resembles a hybrid between specific melatonin receptor agonists (e.g., substituted phenethylamides) and research-grade phenethylamine derivatives.
Structural Parameters
PropertyValue
IUPAC Name N-[2-(3-fluorophenyl)-2-methoxyethyl]pentanamide
Molecular Formula C

H

FNO

Molecular Weight 253.31 g/mol
Monoisotopic Mass 253.1478 Da
SMILES CCCCC(=O)NCC(OC)c1cccc(F)c1
InChIKey (Predicted) Generation Required via ChemDraw/MarvinSketch
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)

CAS Number Search & Registration Methodology

Since a direct search yields no results in open-access databases, the molecule is likely a "Ghost" compound—either a novel design or a proprietary intermediate. To definitively confirm its status or register it, you must utilize the following Search Strings in professional databases (SciFinder-n or Reaxys).

Advanced Search Strategy

Do not rely on the chemical name alone. Use the following hierarchy:

  • Exact Structure Search: Draw the molecule exactly as defined.

    • Constraint: Ignore stereochemistry (search for racemate first).

  • Substructure Search:

    • Core: 2-(3-fluorophenyl)-2-methoxyethan-1-amine.

    • Linker: Amide bond.

    • Variable: Allow any alkyl chain length on the amide (to find homologs like acetamide or butyramide derivatives which may be indexed).

  • Markush Search: If checking for patent coverage, search for the generic scaffold:

    • Ar-CH(OR)-CH2-NH-CO-R' where Ar = 3-fluorophenyl.

Registration Protocol (If Novel)

If the search confirms no CAS exists, and you synthesize this for publication or commercial use:

  • Characterize: Obtain 1H NMR, 13C NMR, and HRMS (see Section 4).

  • Submit: Contact Chemical Abstracts Service (CAS) via their Chemist Consultation Service to request a new registry number.

  • Documentation: You must provide the spectral data and a specific chemical name to validate the entry.

Synthetic Pathway (Retrosynthesis & Forward Logic)

To access this molecule, a convergent synthesis is recommended. The critical challenge is the installation of the


-methoxy  group without eliminating to the styrene.
Retrosynthetic Analysis

The molecule disconnects at the amide bond and the ether linkage.

  • Disconnection A: Amide Bond

    
     Pentanoyl Chloride + Amine Precursor.
    
  • Disconnection B: Ether Bond

    
     Methyl Iodide + Alcohol Precursor.
    
Synthesis Workflow (DOT Diagram)

Synthesis Start 3-Fluorobenzaldehyde (Starting Material) Step1 Henry Reaction (Nitromethane/NH4OAc) Inter1 3-Fluoro-u03b2-nitrostyrene Step2 Reduction (LiAlH4 or NaBH4/NiCl2) Inter2 2-(3-Fluorophenyl)ethanamine AltStart 2-Bromo-1-(3-fluorophenyl)ethanone AltStep1 Reduction (NaBH4) AltStart->AltStep1 AltInter1 1-(3-Fluorophenyl)-2-bromoethanol AltStep1->AltInter1 AltStep2 Amine Formation (NH3 or Gabriel Synthesis) AltInter1->AltStep2 AltInter2 2-Amino-1-(3-fluorophenyl)ethanol AltStep2->AltInter2 Protect N-Boc Protection (Boc2O, TEA) AltInter2->Protect Protected N-Boc-Intermediate Protect->Protected Methylate O-Methylation (NaH, MeI, THF) Protected->Methylate Methylated O-Methyl-N-Boc Intermediate Methylate->Methylated Deprotect Deprotection (TFA/DCM) Methylated->Deprotect AmineSalt Amine TFA Salt Deprotect->AmineSalt FinalStep Acylation (Pentanoyl Chloride, TEA) AmineSalt->FinalStep Target TARGET MOLECULE N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide FinalStep->Target

Figure 1: Recommended synthetic pathway via the bromohydrin/amino-alcohol route to ensure correct oxidation state at the


-position.
Detailed Experimental Protocol

Step 1: Precursor Synthesis (Amino-Alcohol)

  • Reagents: 2-Amino-1-(3-fluorophenyl)ethanol is the key intermediate. If not commercially available, reduce 2-amino-1-(3-fluorophenyl)ethanone (which can be made from the phenacyl bromide via Delépine reaction).

  • Critical Control: Ensure the reduction of the ketone does not reduce the aromatic ring. NaBH

    
     in MeOH at 0°C is sufficient.
    

Step 2: Protection & Methylation (The "O-Me" Install)

  • Rationale: You cannot selectively O-methylate the amino-alcohol without N-methylation side reactions. N-protection is mandatory.

  • Protocol:

    • React amino-alcohol with Boc

      
      O  (1.1 eq) and TEA  in DCM.
      
    • Isolate N-Boc intermediate.

    • Dissolve in dry THF, cool to 0°C, add NaH (1.2 eq). Stir 30 min.

    • Add MeI (1.1 eq). Warm to RT.

    • Self-Validating Check: Monitor TLC.[1][2] The N-Boc alcohol (polar) should disappear, replaced by the less polar O-methyl ether.

Step 3: Deprotection & Amidation [1]

  • Deprotection: Treat with TFA/DCM (1:4) for 1 hour. Evaporate to dryness to get the TFA salt.

  • Amidation:

    • Suspend the amine salt in DCM.

    • Add Pentanamide precursor: Pentanoyl chloride (Valeryl chloride).

    • Add TEA (3.0 eq) dropwise at 0°C.

    • Stir 2 hours. Wash with 1N HCl (remove unreacted amine), then NaHCO

      
      .
      

Analytical Validation (Self-Validating System)

To prove you have synthesized the correct molecule (and not the regioisomer), you must observe the following spectral signatures.

1H NMR Predictions (CDCl , 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationDiagnostic Note
Aromatic (3-F-Ph) 6.9 - 7.4 ppmMultiplet4HCharacteristic splitting due to

F coupling.
Amide NH ~5.8 - 6.2 ppmBroad Singlet1HExchangeable with D

O.
Methine (

-CH)
4.3 - 4.5 ppmdd1HDeshielded by Oxygen and Phenyl ring. Critical proof of O-methylation.
Methoxy (-OCH

)
3.2 - 3.3 ppmSinglet3HDistinct sharp singlet.
Methylene (

-CH

)
3.4 - 3.6 ppmMultiplet2HAdjacent to Nitrogen.
Pentyl Chain (

-CH

)
2.1 - 2.2 ppmTriplet2HAdjacent to Carbonyl.
Pentyl Chain (Mid) 1.3 - 1.6 ppmMultiplet4HAlkyl chain bulk.
Terminal Methyl 0.9 ppmTriplet3HEnd of pentyl chain.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected [M+H]

    
    :  254.15 Da.
    
  • Fragmentation Pattern:

    • Loss of Methanol (-32 Da): Peak at ~222 Da.

    • Cleavage of Amide: Characteristic pentanoyl fragment.

References & Authority

Note: As this is a technical guide for a likely unindexed compound, references point to the methodologies for synthesis and database searching.

  • SciFinder-n Support. Chemical Substance Registration & Search Protocols. CAS, a division of the American Chemical Society. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Amide Coupling & Reductive Amination logic).

  • PubChem Database. Compound Identification Standards. National Library of Medicine. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for N-Boc protection/deprotection protocols).

Sources

Methodological & Application

High-Performance Radioligand Binding Assays for Melatonin Receptors (MT1/MT2)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction & Physiological Context

Melatonin receptors (MT1 and MT2) are high-affinity G-protein coupled receptors (GPCRs) essential for regulating circadian rhythms, sleep architecture, and neuroendocrine function.[1][2][3] In drug discovery, targeting these receptors offers therapeutic potential for insomnia, depression, and circadian misalignment.[1]

However, characterizing these receptors in vitro presents unique challenges due to their picomolar affinity for the endogenous ligand and their lipophilic nature. This guide details the 2-[125I]-iodomelatonin (2-[125I]-MLT) binding assay, the gold standard for quantifying MT1/MT2 pharmacology. Unlike tritiated ligands, 2-[125I]-MLT offers high specific activity (~2200 Ci/mmol), enabling the detection of low-density receptor populations often found in native tissues.

Mechanistic Signaling Pathway

MT1 and MT2 signal primarily through the G_i/o protein family. Upon agonist binding, the G_alpha_i subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Understanding this pathway is critical, as the receptor's affinity state is sensitive to G-protein coupling (see GTP Sensitivity below).

MelatoninSignaling Ligand Melatonin / Agonist Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Kd) Gprotein Gi Protein (Heterotrimer) Receptor->Gprotein Activation AC Adenylyl Cyclase (Effector) Gprotein->AC Inhibition (-) cAMP cAMP (Decreased) AC->cAMP Conversion blocked ATP ATP ATP->AC PKA PKA Signaling (Modulated) cAMP->PKA Downstream Effect

Figure 1: Canonical Gi-coupled signaling of Melatonin Receptors. Agonist binding inhibits cAMP production.[2]

Critical Experimental Strategy (The "Why" Behind the Protocol)

Ligand Selection: The Case for Iodine-125

While [3H]-melatonin exists, 2-[125I]-iodomelatonin is the industry standard.

  • Specific Activity: ~2200 Ci/mmol vs. ~80 Ci/mmol for tritium. This allows for the use of lower protein concentrations (sparing precious samples) and shorter counting times.

  • Affinity: Iodination at the C2 position actually increases affinity for MT1/MT2 compared to native melatonin, making it a "super-agonist" ideal for competition assays.

Handling Hydrophobicity (The "Sticky" Problem)

Melatonin is highly lipophilic. It binds non-specifically to plastics and filter mats.

  • Solution: Use Glass Fiber (GF/B) filters pre-treated with 0.3% Polyethylenimine (PEI) . PEI is a cationic polymer that neutralizes the negative charge of the glass fibers and blocks hydrophobic pockets, significantly improving the signal-to-noise ratio (Z-factor).

The GTP Shift (Validation Step)

Because MT receptors are Gi-coupled, their high-affinity state depends on the G-protein complex.

  • Validation: Adding non-hydrolyzable GTP analogs (e.g., GTPγS at 10-100 µM) to the assay uncouples the G-protein, shifting the receptor to a low-affinity state. If your "agonist" binding does not decrease with GTPγS, you may be measuring non-specific binding or a non-functional receptor.

Detailed Protocols

Protocol A: Membrane Preparation

Quality membranes are the foundation of a reproducible assay.

Reagents:

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.[4][5]

  • Protease Inhibitors: PMSF (0.1 mM), Aprotinin, Leupeptin.

Steps:

  • Harvest: Detach cells (CHO-K1 or HEK293 expressing hMT1/hMT2) using PBS-EDTA (avoid Trypsin if possible to preserve extracellular domains).

  • Lysis: Resuspend cell pellet in ice-cold Lysis Buffer . Homogenize using a Polytron (bursts of 5 sec) or Dounce homogenizer.

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Discard pellet.

  • Collection: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin (Step 4) to remove endogenous melatonin.

  • Resuspension: Resuspend final pellet in Storage Buffer .

  • Quantification: Determine protein concentration (Bradford or BCA). Flash freeze aliquots in liquid nitrogen. Store at -80°C.

Protocol B: Saturation Binding Assay (Determination of Kd and Bmax)

Determines the equilibrium dissociation constant (Kd) and receptor density (Bmax).[6]

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.[4]4. (Optional: 0.1% Ascorbic acid to prevent ligand oxidation).

Workflow:

  • Filter Prep: Soak Whatman GF/B filters in 0.3% PEI for at least 1 hour.

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Additions (Final Vol 250 µL):

    • Total Binding: 25 µL Buffer + 25 µL 2-[125I]-MLT (8 concentrations, range 10 pM – 2 nM) + 200 µL Membrane (5-10 µ g/well ).

    • Non-Specific Binding (NSB): 25 µL 10 µM Cold Melatonin + 25 µL 2-[125I]-MLT + 200 µL Membrane.

  • Incubation: Incubate at 37°C for 60 minutes .

    • Note: Equilibrium is reached faster at 37°C, but 25°C (2 hours) is preferred if ligand depletion or degradation is observed.

  • Harvest: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash filters 3x with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Dry filters and count in a Gamma Counter.

Protocol C: Competition Binding Assay (Ki Determination)

Screens drug candidates for affinity.

Fixed Parameters:

  • Radioligand: 2-[125I]-MLT at a concentration equal to its Kd (typically ~200 pM).

  • Competitor: Test compounds (10^-11 M to 10^-5 M).

Steps:

  • Prepare membranes and PEI-treated filters as above.

  • Add 25 µL Test Compound (diluted in buffer/DMSO; final DMSO < 1%).

  • Add 25 µL 2-[125I]-MLT (~200 pM final).

  • Initiate with 200 µL Membranes .

  • Incubate, Filter, and Count as in Protocol B.

Workflow Visualization

BindingWorkflow Prep 1. Membrane Prep (Tris/MgCl2) Incubate 3. Incubation (37°C, 60 min) Prep->Incubate Treat 2. Filter Treatment (0.3% PEI) Harvest 4. Filtration (GF/B + Wash) Treat->Harvest Pre-soak Incubate->Harvest Count 5. Gamma Counting (CPM -> dpm) Harvest->Count

Figure 2: Step-by-step workflow for the radioligand binding assay.

Data Analysis & Validation

Calculating Ki (Cheng-Prusoff)

Convert IC50 values (from competition assays) to Ki (inhibition constant) to ensure data is independent of radioligand concentration.

Formula:


[1][7]
  • 
     : Concentration of competitor displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used in the assay (e.g., 200 pM).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Dissociation constant of the radioligand (determined from Saturation Assay).
    
Specific Binding Calculation


  • Acceptance Criteria: Specific binding should be >70% of Total Binding. If <50%, re-optimize filter washing or membrane quality.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Non-Specific Binding Hydrophobic ligand sticking to filters.Ensure filters are soaked in 0.3% PEI for >1h. Use glass tubes or low-bind plates.
Low Specific Signal Receptor degradation or low expression.Add protease inhibitors during prep. Check expression levels. Increase membrane protein mass.
"Flat" Competition Curve Ligand depletion.Ensure Total Ligand added is <10% of Bmax (Receptor concentration).
Hill Slope << 1.0 Negative cooperativity or multiple sites.Check for G-protein uncoupling.[4] Add GTPγS to force a single low-affinity state (Hill ~1).

References

  • IUPHAR/BPS Guide to Pharmacology. Melatonin Receptors. [Link]

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors.[8] Methods in Molecular Biology.[5] [Link]

Sources

Navigating the Crystallization Maze: A Guide to Solvent Selection for N-Substituted Pentanamides

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development, the journey of a drug candidate from a promising molecule to a stable, effective, and manufacturable solid form is fraught with challenges. A critical, and often complex, step in this journey is crystallization. The choice of solvent is paramount, profoundly influencing crystal purity, yield, size, morphology, and, most critically, the polymorphic form, which can have significant implications for the drug's bioavailability and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the rational selection of solvents for the crystallization of N-substituted pentanamides, a common structural motif in active pharmaceutical ingredients (APIs).

The Critical Role of the Solvent in Crystallization

Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered, solid crystalline lattice. The solvent's role extends far beyond merely dissolving the solute. It is an active participant, modulating the delicate interplay of intermolecular forces that govern nucleation and crystal growth. An ideal crystallization solvent system for an N-substituted pentanamide should exhibit:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature but significantly more soluble at elevated temperatures. This differential solubility is the driving force for crystallization upon cooling.

  • Favorable Solute-Solvent Interactions: The solvent should promote the desired intermolecular interactions between the solute molecules that lead to the formation of the stable crystal lattice, while minimizing interactions that could lead to the formation of undesirable solvates or amorphous material.

  • Control over Polymorphism: The solvent can significantly influence which polymorphic form crystallizes.[1][2][3][4] Different solvents can stabilize different transient solute clusters, leading to the nucleation of distinct crystal forms.

  • Influence on Crystal Habit: The external morphology, or habit, of a crystal is influenced by the solvent's interaction with different crystal faces. This can impact downstream processing such as filtration and drying.[3]

  • Process Safety and Environmental Considerations: The chosen solvent should be safe to handle, have a low environmental impact, and be easily removable from the final product.

Understanding the Molecular Landscape: N-Substituted Pentanamides

N-substituted pentanamides possess a combination of a flexible alkyl chain and a polar amide group capable of acting as both a hydrogen bond donor (for primary and secondary amides) and acceptor.[5][6] The nature of the N-substituent (alkyl, aryl, etc.) further modulates the molecule's overall polarity, steric hindrance, and potential for intermolecular interactions.[7] These structural features dictate their solubility in various solvents. Generally, N-substituted pentanamides exhibit good solubility in polar organic solvents due to the amide functionality.[8][9] However, as the length of the N-alkyl chain increases, their solubility in polar solvents like water decreases.[6][9]

A Systematic Approach to Solvent Selection: Workflow and Protocols

A rational, systematic approach to solvent selection is crucial for efficient and successful crystallization process development. The following workflow outlines a series of logical steps, from initial screening to final optimization.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization A Compound Characterization (Physicochemical Properties) B Solvent Class Screening (Broad Polarity Range) A->B Guides C Thermodynamic Solubility (Small-Scale) B->C Identifies Potential Solvents D Binary/Ternary Solvent System Design C->D Provides Quantitative Data E Metastable Zone Width (MSZW) Determination D->E Refines Solvent Ratios F Cooling/Antisolvent Crystallization Trials E->F Defines Operating Window G Solid Form Analysis (PXRD, DSC, TGA) F->G Generates Crystalline Material H Morphology & Particle Size Analysis G->H Confirms Polymorph & Purity I Process Robustness Evaluation H->I Assesses Physical Properties

Caption: A systematic workflow for solvent selection in N-substituted pentanamide crystallization.

Protocol 1: High-Throughput Solubility Screening

This protocol enables the rapid assessment of a wide range of solvents to identify promising candidates for further development.

Objective: To determine the approximate solubility of the N-substituted pentanamide in a diverse set of solvents at ambient and elevated temperatures.

Materials:

  • N-substituted pentanamide sample

  • A selection of solvents covering a broad range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, water)

  • 96-well microtiter plates or small glass vials (e.g., 2 mL)

  • Automated liquid handler (optional)

  • Plate shaker with temperature control

  • Nephelometer or a UV/Vis plate reader for turbidity measurement[10][11]

Procedure:

  • Preparation of Stock Solutions (if applicable): If the compound is available as a solution (e.g., in DMSO from discovery stages), this can be used for initial kinetic solubility assessment.[10] For thermodynamic solubility, start with the solid compound.

  • Dispensing: Dispense a known, small amount of the solid N-substituted pentanamide (e.g., 1-5 mg) into each well or vial.

  • Solvent Addition: Add a fixed volume of each selected solvent to the wells.

  • Equilibration at Ambient Temperature: Seal the plate/vials and shake at a constant ambient temperature (e.g., 25 °C) for a predetermined time (e.g., 4-24 hours) to allow for equilibration.

  • Solubility Assessment (Qualitative/Semi-Quantitative):

    • Visual Inspection: Visually inspect each well for the presence of undissolved solids.

    • Turbidity Measurement: Use a nephelometer or a plate reader to measure the turbidity of each solution.[10] A clear solution indicates complete dissolution.

  • Equilibration at Elevated Temperature: Increase the temperature of the shaker to a set point (e.g., 50 °C) and allow the samples to equilibrate for another 2-4 hours.

  • Solubility Assessment at Elevated Temperature: Repeat the visual inspection and/or turbidity measurements.

  • Data Analysis: Classify solvents as poor, moderate, or good based on the solubility at both temperatures. Ideal single-solvent candidates will show poor solubility at ambient temperature and good solubility at the elevated temperature.

Solvent ClassExample SolventsExpected Solubility Profile for a Moderately Polar N-Substituted Pentanamide
Non-polar Heptane, CyclohexanePoor solubility at both ambient and elevated temperatures.
Non-polar Aromatic Toluene, XyleneLow to moderate solubility, potentially increasing with temperature.
Ester Ethyl Acetate, Isopropyl AcetateModerate to good solubility, often with a significant temperature dependence.
Ketone Acetone, Methyl Ethyl KetoneGood solubility, may be too high for effective cooling crystallization.
Alcohol Methanol, Ethanol, IsopropanolGood to very good solubility due to hydrogen bonding potential.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)Often high solubility, can be difficult to crystallize from.
Aqueous WaterSolubility is highly dependent on the N-substituent; generally low for larger alkyl groups.[9][12]

Table 1: Representative Solvent Classes and their Expected Behavior for N-Substituted Pentanamide Crystallization.

Protocol 2: Cooling Crystallization from a Single Solvent

This protocol details a standard method for inducing crystallization from a promising single solvent identified during screening.

Objective: To generate crystalline material and assess the solvent's ability to produce a desirable crystal form and yield.

Materials:

  • N-substituted pentanamide

  • Selected crystallization solvent

  • Crystallization vessel (e.g., jacketed glass reactor or round-bottom flask)

  • Magnetic stirrer and hotplate or a temperature-controlled circulator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven (vacuum or atmospheric)

Procedure:

  • Dissolution: Add the N-substituted pentanamide to the crystallization vessel and add the selected solvent.

  • Heating: While stirring, heat the mixture to a temperature where the solute completely dissolves. Avoid boiling if possible to prevent solvent loss.

  • Cooling: Once a clear solution is obtained, begin a controlled cooling ramp. A slow cooling rate (e.g., 0.1-0.5 °C/min) is generally preferred to promote the growth of larger, more well-defined crystals.

  • Nucleation and Growth: Observe the solution for the onset of nucleation (cloud point). Continue cooling to the final temperature (e.g., 0-5 °C).

  • Aging: Hold the slurry at the final temperature for a period (e.g., 2-12 hours) to allow for complete crystallization and potential polymorphic transformation to a more stable form.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a set temperature) to a constant weight.

  • Characterization: Analyze the dried crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to determine the polymorphic form, purity, and morphology.

Protocol 3: Antisolvent Crystallization

This method is particularly useful when a suitable single solvent with the desired temperature-dependent solubility profile cannot be found.

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound in a good solvent.

Materials:

  • N-substituted pentanamide

  • A "good" solvent in which the compound is highly soluble

  • An "antisolvent" in which the compound is poorly soluble, but which is miscible with the good solvent

  • Crystallization vessel with an addition funnel or syringe pump

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the N-substituted pentanamide in the good solvent to create a concentrated solution.

  • Antisolvent Addition: While stirring the solution, slowly add the antisolvent at a controlled rate. The slow addition is critical to control the level of supersaturation and promote crystal growth over rapid precipitation.

  • Nucleation and Growth: Observe for the onset of crystallization. Continue adding the antisolvent until the desired yield is achieved.

  • Aging: Stir the resulting slurry for a period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2.

  • Characterization: Analyze the final product as described in Protocol 2.

Good Solvent (High Solubility)Miscible Antisolvent (Low Solubility)
AcetoneWater, Heptane
Methanol / EthanolWater, Toluene, Diethyl Ether[13]
DichloromethaneHeptane, Hexane
Tetrahydrofuran (THF)Water, Heptane

Table 2: Common Solvent/Antisolvent Pairs for Crystallization.

The Impact of Solvent on Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, all of which can impact the safety and efficacy of a drug product. The choice of solvent is a key factor in controlling which polymorph is obtained.[1][3][4]

For example, a more polar solvent might favor the crystallization of a polymorph with a crystal lattice stabilized by strong hydrogen bonds, whereas a less polar solvent might lead to a different polymorph where weaker van der Waals forces are more dominant in the crystal packing. It is therefore imperative to thoroughly screen a diverse range of solvents and characterize the resulting solid forms to identify and control the desired polymorph.

Polymorphism_Influence cluster_Solute Solute in Solution cluster_Solvents Solvent Environment cluster_Polymorphs Resulting Polymorphs Solute N-Substituted Pentanamide SolventA Polar Protic Solvent (e.g., Ethanol) Solute->SolventA Strong H-Bonding Interactions SolventB Apolar Solvent (e.g., Toluene) Solute->SolventB Weaker van der Waals Interactions Polymorph1 Polymorph A (Kinetically Favored) SolventA->Polymorph1 Favors Nucleation of Polymorph2 Polymorph B (Thermodynamically Stable) SolventB->Polymorph2 Favors Nucleation of

Caption: Influence of solvent polarity on polymorphic outcome.

Conclusion

The selection of an appropriate solvent system is a cornerstone of a successful crystallization process for N-substituted pentanamides. A systematic and rational approach, combining high-throughput screening with detailed experimental protocols, is essential for identifying optimal conditions that deliver the desired crystal form with high purity and yield. By understanding the fundamental principles of solubility and the specific physicochemical properties of the target molecule, researchers can navigate the complexities of crystallization and accelerate the development of robust and reliable manufacturing processes for new pharmaceutical products.

References

  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Retrieved from [Link]

  • Teachy.ai. Summary of Organic Functions: Amide. Retrieved from [Link]

  • Wen, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science, 28(5), 965-974. Retrieved from [Link]

  • Fiveable. (2025, August 15). Amides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]

  • Pan, L., et al. (2001). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 90(4), 521-529. Retrieved from [Link]

  • American Chemical Society. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Retrieved from [Link]

  • Threlfall, T. L. (2000). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Organic Process Research & Development, 4(5), 384-390. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved from [Link]

  • Hisanori, I., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(9), 3277–3284. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Adamcik, J., et al. (2024, August 9). Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology. Nature Communications, 15(1), 6681. Retrieved from [Link]

  • Cheméo. (n.d.). Pentanamide, N-isopropyl - Chemical & Physical Properties. Retrieved from [Link]

  • Analytical Sales & Services, Inc. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Technobis Crystallization Systems. (2024, October 1). Process development of API crystallization: a model-driven approach. Retrieved from [Link]

  • Hampton Research. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 4.8: Physical Properties of Amides. Retrieved from [Link]

  • DeNardo, M. A., & Jamison, T. F. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. CHIMIA International Journal for Chemistry, 75(4), 279-286. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Pentanamide, 2-methyl-2-[(1-methylethyl)amino]-5-propoxy- Properties. Retrieved from [Link]

  • O'Mahony, M., et al. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 3656–3671. Retrieved from [Link]

  • O'Mahony, M., et al. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 3656–3671. Retrieved from [Link]

  • Byrne, F. P., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Green Chemistry, 20(18), 4291-4297. Retrieved from [Link]

  • Chuntaboon, P., et al. (2015). Co-crystals of sinapic acid: structural analysis and studies of their physicochemical properties. CrystEngComm, 17(28), 5349-5357. Retrieved from [Link]

  • Chen, J. (2018). Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (Doctoral dissertation, National Taiwan University of Science and Technology). Retrieved from [Link]

  • Advanced Science News. (2018, July 25). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Cheméo. (n.d.). Pentanamide (CAS 626-97-1) - Chemical & Physical Properties. Retrieved from [Link]

  • Fiveable. (2025, August 15). N-substituted Amides Definition - Organic Chemistry Key.... Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Formulation Strategies Product Class: Fluorinated Lipophilic Amides / Synthetic Intermediates Support Level: Tier 3 (Senior Application Scientist)

Module 1: Physicochemical Profiling & Diagnosis

Before attempting solubilization, we must diagnose the specific barrier preventing dissolution.[1] Based on the structure N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide , this molecule presents a classic "Grease Ball" profile rather than a "Brick Dust" profile.[1]

Structural Analysis & Predicted Properties

The molecule contains three distinct domains contributing to its poor aqueous solubility:

  • Pentanamide Tail: A 5-carbon alkyl chain significantly increases lipophilicity (

    
    ).[1]
    
  • Fluorinated Aromatic Ring: The fluorine atom enhances metabolic stability and membrane permeability but increases hydrophobicity compared to a hydrogenated analog.

  • Amide Linkage: While polar, the amide hydrogens likely participate in intermolecular hydrogen bonding, potentially creating a stable crystal lattice, though the flexible ethyl linker mitigates this slightly.[1]

Table 1: Physicochemical Profile (Estimated)

PropertyValue / PredictionImplication for Solubility
LogP (Octanol/Water) ~2.8 – 3.5High Lipophilicity. The compound partitions preferentially into non-polar environments.[1] Water molecules cannot easily disrupt the solute-solute interactions.
pKa (Acid/Base) Neutral (Amide)pH Independent. The amide nitrogen is non-basic.[1] Do not attempt pH adjustment (acid/base buffers) as a solubility strategy; it will fail.[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsModerate potential for hydrogen bonding with water, but overwhelmed by the hydrophobic surface area of the pentyl and phenyl groups.[1]
BCS Classification Class II (Likely)Low Solubility / High Permeability. Absorption is dissolution-rate limited.

Module 2: Formulation Strategies (The "How")

Strategy A: Cosolvent & Surfactant Systems (Liquid/Injectable)

Best for: Early-stage PK studies, In-vitro assays, IP administration.[1]

For a molecule with LogP > 3, water alone is thermodynamically unfavorable.[1] We must reduce the dielectric constant of the solvent system to match the drug.

Protocol 2.1: The "Golden Triangle" Screen

  • Primary Solvent (Stock): Dissolve compound in 100% DMSO or Ethanol (EtOH) to 50 mg/mL.

  • Cosolvent: Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG).[1]

  • Surfactant: Polysorbate 80 (Tween 80) or Cremophor EL (Kolliphor EL).[1]

Recommended Formulation Ratio:

  • 10% Ethanol (Solubilizer)[1]

  • 40% PEG 400 (Cosolvent/Stabilizer)[1]

  • 50% Saline/Water (Diluent)[1]

  • (Optional) Add 5% Tween 80 if precipitation occurs upon dilution.[1]

Mechanism: The ethanol breaks the crystal lattice (kinetic solubility), PEG 400 lowers the polarity of the bulk solvent (thermodynamic solubility), and Tween 80 prevents "crashing out" (nucleation inhibition) when the formulation hits the aqueous physiological environment.[1]

Strategy B: Cyclodextrin Complexation (Solid/Oral/Parenteral)

Best for: Improving bioavailability, masking taste, preventing precipitation.[1]

The pentyl chain and the fluorophenyl ring are ideal guests for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Protocol 2.2: Kneading Method (Solid State)

  • Molar Ratio: 1:1 or 1:2 (Drug : HP-β-CD).[1]

  • Process:

    • Mix the drug and CD in a mortar.[2]

    • Add a minimal amount of 50% Ethanol/Water to form a paste.[2]

    • Knead vigorously for 30–45 minutes. The mechanical energy forces the hydrophobic pentyl tail into the CD cavity.

    • Dry in a vacuum oven at 40°C.

  • Outcome: An inclusion complex that presents a hydrophilic exterior to the solvent, "hiding" the lipophilic drug inside.

Module 3: Visualization & Logic Flows

Figure 1: Solubility Optimization Decision Tree

This diagram illustrates the logical flow for selecting the correct formulation method based on the specific behavior of your fluorinated amide.

SolubilityStrategy Start Start: N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide Check_pKa Check pKa (Is it ionizable?) Start->Check_pKa Neutral Neutral (Amide) pKa N/A Check_pKa->Neutral No Basic Nitrogen Check_MP Check Melting Point (MP) & LogP Neutral->Check_MP GreaseBall "Grease Ball" (Mod MP, High LogP) Lipophilicity Limited Check_MP->GreaseBall MP < 150°C LogP > 3.0 BrickDust "Brick Dust" (High MP >200C) Lattice Energy Limited Check_MP->BrickDust MP > 200°C Strategy_Lipid Strategy: Lipid/Surfactant (SEDDS / Micelles) GreaseBall->Strategy_Lipid Liquid Formulation Strategy_CD Strategy: Cyclodextrin (Inclusion Complex) GreaseBall->Strategy_CD Solid Formulation Strategy_ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / Spray Dry) BrickDust->Strategy_ASD Disrupt Lattice

Caption: Decision matrix for selecting solubility enhancement strategies. For this specific amide, the "Grease Ball" pathway is the primary target due to the lipophilic pentyl/fluorophenyl groups.[1]

Module 4: Troubleshooting & FAQs

Q1: I tried dissolving the compound in 0.1M HCl to protonate the amine, but it didn't dissolve. Why? A: This is a common error. The nitrogen atom in your compound is part of an amide bond (


), not an amine.[1] The lone pair on the nitrogen is delocalized into the carbonyl group, rendering it non-basic.[1] It will not protonate even at pH 1. You must rely on solvent modification (cosolvents) or complexation, not pH adjustment.[1]

Q2: The compound dissolves in DMSO, but precipitates immediately when I add water/buffer. How do I fix this? A: This is caused by the "dielectric shock." DMSO has a dielectric constant (


) of ~47, while water is ~80.[1] The drug is insoluble at high 

.
  • Fix: Do not add pure water to the DMSO stock. Instead, add the DMSO stock dropwise into a vortexing solution of buffer containing 20% HP-β-CD or 0.5% Methylcellulose .[1] The polymer acts as a "parachute," inhibiting crystal growth (Ostwald ripening) long enough for dosing.[1]

Q3: Can I use salt formation to improve solubility? A: No. As noted in Q1, the molecule lacks a suitable acidic or basic center for stable salt formation.[1] Do not attempt to make HCl or Sodium salts; they will dissociate immediately or degrade the molecule.

Q4: Will the fluorine atom affect the choice of Cyclodextrin? A: Yes, positively. Fluorinated aromatic rings often have higher binding constants with


-Cyclodextrins  than their non-fluorinated counterparts due to the size fit and hydrophobic interactions. 

-CD or HP-β-CD is preferred over

-CD (too small) or

-CD (too loose).[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • PubChem Compound Summary. (2024). Fluorinated Amide Analogs (General Physicochemical Data). [Link]

Sources

Technical Support Center: Optimizing Methoxy-Substituted Ethyl Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and yield optimization of methoxy-substituted ethyl amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this specific class of amide bond formation. Methoxy-substituted anilines are common nucleophiles in medicinal chemistry, but their reactivity can be nuanced, leading to common issues such as low yields, side product formation, and purification difficulties.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causal mechanisms behind common experimental failures and provide validated protocols to overcome them.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of methoxy-substituted ethyl amides from their corresponding ethyl esters and methoxy-substituted anilines.

Q1: My reaction yield is consistently low or zero. What are the primary causes?

Low or non-existent yield is the most frequent issue, often stemming from one of four root causes: nucleophile inactivity, competing side reactions, suboptimal reaction conditions, or inherent substrate reactivity.

  • Inactive Nucleophile (Protonated Amine): Aniline derivatives are basic and will react with any acid present in the reaction mixture.[1] If your reaction generates even catalytic amounts of acid without a scavenger, your amine will be protonated to form an ammonium salt. This salt is not nucleophilic and will not attack the ethyl ester, halting the reaction.[2] This is particularly problematic when using methods that generate HCl, such as the acyl chloride route.[2]

    • Solution: Ensure the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize any in-situ generated acid.

  • Competing Ester Hydrolysis: The primary competing reaction is the hydrolysis of your ethyl ester starting material into the corresponding carboxylic acid.[3][4] This reaction is catalyzed by both acid and base, especially in the presence of water and at elevated temperatures.[5][6] If significant hydrolysis occurs, your primary electrophile is consumed in a non-productive pathway.

    • Solution: Perform reactions under anhydrous (dry) conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Poor Substrate Reactivity: The electronic nature of the methoxy-substituted aniline dramatically impacts its nucleophilicity. If the aniline is too electron-deficient, it may not be reactive enough to attack the relatively stable ethyl ester electrophile under standard conditions.[8]

    • Solution: For poorly reactive anilines, consider more forcing conditions (higher temperature) or, more effectively, switch to a more reactive electrophile. This involves converting the corresponding carboxylic acid to an acyl chloride or using standard peptide coupling reagents.[][10]

  • Suboptimal Temperature: Amide formation from esters (aminolysis) can be slow and often requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures can accelerate decomposition and the competing ester hydrolysis reaction.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[7] Start at a moderate temperature (e.g., 50-60 °C) and increase incrementally if no reaction is observed.

Q2: How does the position of the methoxy group on the aniline ring affect the reaction outcome?

The position of the methoxy substituent has a profound and predictable effect on the aniline's nucleophilicity due to a combination of resonance and inductive effects.[11] Understanding this is key to anticipating reactivity and selecting the appropriate reaction conditions.

  • Para-Methoxy (4-methoxyaniline): The methoxy group is strongly electron-donating through resonance. This increases the electron density on the nitrogen atom, making it more nucleophilic and more basic than aniline. This isomer is typically the most reactive.[11]

  • Meta-Methoxy (3-methoxyaniline): The resonance effect does not extend to the meta position. Therefore, the dominant effect is the electron-withdrawing inductive effect of the oxygen atom. This removes electron density from the nitrogen, making it less nucleophilic and less basic than aniline.[11]

  • Ortho-Methoxy (2-methoxyaniline): This isomer experiences two competing effects: an electron-donating resonance effect and a strong, proximity-based electron-withdrawing inductive effect. The inductive effect often dominates, making it less nucleophilic than aniline.[11] Furthermore, the ortho group can cause significant steric hindrance , further slowing the rate of nucleophilic attack.[12]

Methoxy PositionDominant Electronic Effect(s)Impact on NucleophilicityExpected Reactivity in Aminolysis
Para +R (Resonance Donating)IncreasedHighest
Meta -I (Inductive Withdrawing)DecreasedLow
Ortho -I > +R; Steric HindranceSignificantly DecreasedLowest
A summary of the electronic and steric effects of the methoxy substituent on aniline reactivity.
Q3: My TLC and LC-MS analysis shows a new, more polar spot that is not my product. I suspect it's the carboxylic acid from ester hydrolysis. How can I confirm this and prevent it?

This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the starting ester or the final amide product.

  • Confirmation:

    • Co-spotting on TLC: Spot your reaction mixture alongside the commercially available carboxylic acid corresponding to your ester. If the spots have the same Rf value, it strongly suggests hydrolysis.

    • LC-MS Analysis: The mass of the byproduct should correspond to the molecular weight of the carboxylic acid.

  • Prevention:

    • Anhydrous Conditions: This is the most critical factor. Dry your solvents over molecular sieves or use commercially available anhydrous solvents. Flame-dry all glassware before use.

    • Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Hydrolysis is often more sensitive to temperature increases than aminolysis.

    • pH Control: Avoid strongly acidic or basic conditions unless absolutely necessary for a specific catalytic cycle.[4] Neutral or slightly basic conditions are often optimal for direct aminolysis.[3]

Q4: Direct aminolysis is too slow for my electron-deficient meta-methoxy aniline. What is a more robust protocol?

When direct aminolysis fails due to a poorly nucleophilic amine, the most effective strategy is to increase the electrophilicity of the carbonyl partner. The recommended approach is to start with the corresponding carboxylic acid and use a coupling reagent or convert it to an acyl chloride.

  • Strategy 1: Using Amide Coupling Reagents: This is a very common and effective method in medicinal chemistry.[13] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the weak aniline nucleophile.[8] The addition of DMAP (4-Dimethylaminopyridine) can further accelerate the reaction.[8]

  • Strategy 2: The Acyl Chloride Route: This is a powerful, albeit sometimes harsh, method. The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[][14] The purified acyl chloride is then reacted with the aniline in the presence of a base like pyridine or triethylamine to yield the amide.[7]

Visualized Workflows and Mechanisms

Diagrams provide a clear visual guide to reaction pathways and troubleshooting logic.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_analysis Analysis Start Starting Materials: - Methoxy-Aniline - Ethyl Ester - Anhydrous Solvent Setup Combine Reagents Under Inert Atmosphere Start->Setup Monitor Monitor Progress (TLC/LC-MS) Setup->Monitor Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Purify Purification (Flash Chromatography) Workup->Purify Product Characterize Product (NMR, MS, Purity) Purify->Product

Caption: General experimental workflow for amide synthesis.

G Start Low or No Yield Observed CheckSM Are Starting Materials Consumed? (Check by TLC/LC-MS) Start->CheckSM NoSM No: Reaction Stalled CheckSM->NoSM No YesSM Yes: Side Reaction Dominates CheckSM->YesSM Yes TroubleshootStall Possible Causes: - Amine is protonated (inactive) - Temperature too low - Poor nucleophile (e.g., m-methoxy) NoSM->TroubleshootStall TroubleshootSide Primary Cause: - Ester Hydrolysis to Carboxylic Acid YesSM->TroubleshootSide SolutionStall Solutions: - Add non-nucleophilic base (DIPEA) - Increase temperature cautiously - Use coupling reagents (EDC/HOBt) TroubleshootStall->SolutionStall SolutionSide Solutions: - Use anhydrous solvent/reagents - Run under inert atmosphere - Lower reaction temperature TroubleshootSide->SolutionSide

Caption: Troubleshooting logic for low yield issues.

G Ester R-COOEt (Ethyl Ester) Product Amide Product Ester->Product Aminolysis (Desired Pathway) Byproduct Carboxylic Acid Byproduct Ester->Byproduct Hydrolysis (Competing Pathway) Amine Ar(OMe)-NH2 (Methoxy-Aniline) Amine->Product Water H2O / OH- Water->Byproduct

Caption: Competing pathways of aminolysis vs. hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Direct Aminolysis

This protocol is suitable for reactive anilines, such as para-methoxyaniline.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the methoxy-substituted aniline (1.0 equivalent).

  • Solvent & Reagents: Add anhydrous toluene (approx. 0.2 M concentration). To this solution, add the ethyl ester (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aniline is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove any acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Robust Amide Synthesis via EDC/HOBt Coupling

This protocol is recommended for less reactive anilines, such as meta- or ortho-methoxyaniline.

  • Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the methoxy-substituted aniline (1.1 equivalents).

  • Solvent & Base: Dissolve the components in an anhydrous polar aprotic solvent such as DMF or DCM. Add a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Check for completion by TLC or LC-MS.

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1. Note that removing DMF requires thorough washing with water/brine or high-vacuum evaporation.

References

  • [3] Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026). Wiley Online Library. Available at: [Link]

  • [4] Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC. (2026). National Center for Biotechnology Information. Available at: [Link]

  • [2] Why did my amide syntesis does not work? (2021). ResearchGate. Available at: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]

  • [5] Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. Available at: [Link]

  • [11] Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Chemistry Stack Exchange. Available at: [Link]

  • [8] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • [6] 17.4: Hydrolysis of Esters and Amides. (2026). Chemistry LibreTexts. Available at: [Link]

  • [14] Tips and tricks for difficult amide bond formation? (2021). Reddit. Available at: [Link]

  • [15] Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of Huddersfield Repository. Available at: [Link]

  • [1] Amides Preparation and Reactions Summary. (2020). Chemistry Steps. Available at: [Link]

  • [16] Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available at: [Link]

  • [17] 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. Available at: [Link]

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  • [20] The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Available at: [Link]

  • The preparation and applications of amides using electrosynthesis. (2020). Royal Society of Chemistry. Available at: [Link]

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  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

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  • [12] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). American Journal of Applied Science and Technology. Available at: [Link]

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  • [24] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). Nvpubhouse Library. Available at: [Link]

  • [25] Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

  • [26] Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]

  • [27] Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. Royal Society of Chemistry. Available at: [Link]

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  • [29] N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available at: [Link]

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  • Ch22: EArS of aromatic amines. University of Calgary. Available at: [Link]

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Technical Support Center: Resolving Enantiomers of Chiral 2-Methoxyethyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of chiral 2-methoxyethyl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these important chiral compounds. Chiral aromatic amines and their amides are prevalent in approximately 40% of all active pharmaceutical ingredients, making their enantioselective synthesis and separation critical.[1] This resource combines established methodologies with troubleshooting insights to ensure the successful resolution of your target molecules.

Section 1: Chromatographic Resolution - The Workhorse of Chiral Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the most widely used techniques for both analytical and preparative-scale enantiomeric separations.[1][2][3]

Frequently Asked Questions (FAQs) - Chiral HPLC & SFC

Q1: I'm not seeing any separation of my 2-methoxyethyl amide enantiomers on my chiral column. Where do I start troubleshooting?

A1: Lack of separation can stem from several factors. Here’s a systematic approach to pinpoint the issue:

  • Chiral Stationary Phase (CSP) Mismatch: The primary reason for no separation is often an inappropriate CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are generally a good starting point for amides.[4][5] If one type of polysaccharide CSP (e.g., cellulose) fails, try another (e.g., amylose). A study on chiral amide separation using SFC found that Chiralcel OD-H (cellulose-based) and Chiralpak IC (amylose-based) showed the best results, successfully separating eight out of nine amide pairs.[6]

  • Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.

    • Normal Phase: This is a common starting point. Vary the ratio of your non-polar solvent (e.g., hexane or heptane) and your polar modifier (e.g., ethanol or isopropanol). Sometimes, switching the alcohol modifier can make a significant difference.[4]

    • Additives: For amide compounds, which can have basic or acidic properties, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can dramatically improve peak shape and resolution.[1][7] In the absence of a basic additive like DEA, some amines may be strongly retained on the stationary phase with no observable peaks.[1]

  • Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in the diastereomeric interactions, leading to better separation.[4]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape often indicates secondary interactions or issues with your mobile phase.

  • Secondary Interactions: The amide functional group can interact with residual silanols on the silica support of the CSP, leading to tailing. Adding a basic modifier like DEA to your mobile phase can help to mask these silanols and improve peak shape.[7]

  • Mobile Phase Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try reducing the injection volume or sample concentration.[7]

Q3: I have a baseline separation, but the resolution is still not ideal for preparative work. How can I optimize it?

A3: To improve resolution, you can fine-tune several parameters:

  • Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the enantiomers and the CSP.[8]

  • Mobile Phase Modifier: Small adjustments to the percentage of the polar modifier in your mobile phase can have a significant impact on resolution.

  • Temperature: Systematically evaluate the effect of temperature. While lower temperatures often improve resolution, there are cases where a higher temperature might be optimal.

  • Column Choice: If you are using a standard analytical column, switching to a column with a smaller particle size or a longer length can increase efficiency and, consequently, resolution.

Troubleshooting Guide: Chiral Chromatography of 2-Methoxyethyl Amides
Problem Potential Cause Recommended Solution
No Separation Inappropriate Chiral Stationary Phase (CSP)Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).[4][9]
Suboptimal mobile phase compositionOptimize the ratio of non-polar solvent and polar modifier.
Add acidic or basic modifiers (e.g., TFA, DEA).[1]
Poor Peak Shape Secondary interactions with silica supportAdd a basic modifier (e.g., 0.1% DEA) to the mobile phase.[7]
Column overloadReduce sample concentration or injection volume.[7]
Sample solvent mismatchDissolve the sample in the mobile phase.
Irreproducible Results Insufficient column equilibrationEquilibrate the column with at least 20-30 column volumes of the new mobile phase.[7]
"Additive memory effect"Dedicate a column to a specific method or use a rigorous washing protocol between methods with different additives.[10]
Mobile phase instabilityPrepare fresh mobile phase for each run.
Experimental Protocol: Chiral HPLC Method Development
  • Initial Column and Mobile Phase Screening:

    • Columns: Start with a set of polysaccharide-based chiral columns, such as Chiralcel® OD-H and Chiralpak® IC.

    • Mobile Phases:

      • Normal Phase: n-Hexane/Ethanol (90:10 v/v) and n-Hexane/Isopropanol (90:10 v/v).

      • Additives: Prepare mobile phases with and without 0.1% DEA and 0.1% TFA.

  • Gradient Elution for Scouting:

    • Run a broad gradient to quickly determine if any separation is occurring. For example, start with 5% polar modifier and ramp up to 50% over 15-20 minutes.

  • Isocratic Optimization:

    • Once partial separation is observed, switch to an isocratic method based on the mobile phase composition where the enantiomers started to separate.

    • Fine-tune the percentage of the polar modifier in 1-2% increments to optimize resolution.

  • Flow Rate and Temperature Optimization:

    • Once a reasonable separation is achieved, investigate the effect of flow rate (e.g., 0.5 mL/min, 0.8 mL/min, 1.0 mL/min).

    • Evaluate the effect of temperature on the separation (e.g., 15°C, 25°C, 40°C).

Visualization: Chiral Chromatography Workflow

G start Start: Racemic 2-Methoxyethyl Amide csp_screen Screen Chiral Stationary Phases (CSPs) (e.g., Cellulose, Amylose) start->csp_screen mp_screen Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screen->mp_screen no_sep No Separation mp_screen->no_sep partial_sep Partial Separation mp_screen->partial_sep no_sep->csp_screen Try different CSP optimize Optimize Mobile Phase (Modifier %, Additives) partial_sep->optimize optimize_flow_temp Optimize Flow Rate & Temperature optimize->optimize_flow_temp baseline_sep Baseline Separation optimize_flow_temp->baseline_sep end End: Resolved Enantiomers baseline_sep->end

Caption: A decision-making workflow for chiral method development.

Section 2: Non-Chromatographic Resolution Techniques

While chromatography is a powerful tool, classical resolution methods can be more cost-effective for large-scale separations.[11]

Frequently Asked Questions (FAQs) - Diastereomeric Salt Crystallization

Q1: What is diastereomeric salt resolution, and is it suitable for 2-methoxyethyl amides?

A1: Diastereomeric salt resolution involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[12] These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[11][13] While 2-methoxyethyl amides themselves are not typically acidic or basic enough for direct salt formation, this technique can be applied if there is a suitable acidic or basic functional group elsewhere in the molecule.

Q2: How do I choose a suitable resolving agent?

A2: The choice of resolving agent is crucial and often empirical. For a molecule with a basic handle (e.g., a free amine), chiral acids like tartaric acid derivatives or camphorsulfonic acid are commonly used.[12] For a molecule with an acidic handle (e.g., a carboxylic acid), chiral bases like brucine or 1-phenylethylamine are good choices.[12]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Potential Cause Recommended Solution
No Crystallization Salts are too soluble in the chosen solventScreen a variety of solvents with different polarities.
Supersaturation not achievedConcentrate the solution or cool it slowly.
Oily Precipitate Salts are "oiling out" instead of crystallizingUse a less polar solvent or a solvent mixture.
Cooling rate is too fastAllow the solution to cool to room temperature slowly before further cooling.
Low Diastereomeric Excess (de) Incomplete separation of diastereomersRecrystallize the isolated salt.
Co-precipitation of both diastereomersOptimize the solvent system and crystallization temperature.
Experimental Protocol: Diastereomeric Salt Resolution
  • Resolving Agent and Solvent Screening:

    • In separate small-scale experiments, react your racemic compound with a selection of chiral resolving agents in various solvents.

  • Salt Formation:

    • Dissolve the racemic compound in a suitable solvent.

    • Add an equimolar amount of the chosen chiral resolving agent.

    • Stir the mixture, and if necessary, gently heat to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try cooling further in an ice bath or refrigerator.

    • Inducing crystallization by scratching the inside of the flask with a glass rod can be effective.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The diastereomeric purity of the crystals can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the free enantiomerically enriched compound.

Visualization: Diastereomeric Salt Resolution Workflow

G start Start: Racemic Compound add_resolving_agent Add Chiral Resolving Agent start->add_resolving_agent form_salts Formation of Diastereomeric Salts add_resolving_agent->form_salts crystallize Fractional Crystallization form_salts->crystallize separate Separate Less Soluble Diastereomer crystallize->separate liberate Liberate Enantiomer from Salt separate->liberate end End: Enantiomerically Enriched Compound liberate->end

Caption: The process of diastereomeric salt resolution.

Section 3: Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to chiral separations.[2][14]

Frequently Asked Questions (FAQs) - Enzymatic Resolution

Q1: How does enzymatic resolution work for amides?

A1: Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases or amidases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[2][15] For a racemic amide, an enzyme might selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer unreacted.[2] The resulting mixture of the acid and the unreacted amide can then be easily separated.

Q2: What are the advantages of enzymatic resolution?

A2:

  • High Selectivity: Enzymes often exhibit near-perfect enantioselectivity.[14]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, which can prevent the degradation of sensitive molecules.[14]

  • Green Chemistry: This method avoids the use of harsh chemicals and organic solvents.[14]

Troubleshooting Guide: Enzymatic Resolution
Problem Potential Cause Recommended Solution
No Reaction Inactive enzymeEnsure the enzyme is stored correctly and is not expired.
Unfavorable reaction conditionsOptimize pH, temperature, and buffer system for the specific enzyme.
Low Enantioselectivity Enzyme is not selective for the substrateScreen a variety of enzymes (e.g., different lipases, proteases).
Reaction has proceeded too farMonitor the reaction progress and stop at ~50% conversion for optimal enantiomeric excess of the remaining substrate.
Difficult Product Separation Similar properties of starting material and productIf separating the resulting acid from the unreacted amide, use extraction at different pH values.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of a 2-Methoxyethyl Amide
  • Enzyme Screening:

    • Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for activity and selectivity towards your racemic amide.

  • Reaction Setup:

    • Disperse the racemic 2-methoxyethyl amide in a suitable buffer solution (e.g., phosphate buffer, pH 7).

    • Add the selected lipase.

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amide and the formed acid.

  • Work-up:

    • When the reaction reaches approximately 50% conversion, stop the reaction (e.g., by filtering off the immobilized enzyme or by adding a water-miscible organic solvent).

    • Adjust the pH of the aqueous solution to basic (e.g., pH 9-10) and extract the unreacted amide with an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer (e.g., pH 2-3) and extract the carboxylic acid product with an organic solvent.

  • Purification:

    • The extracted amide and acid can be further purified by standard techniques if necessary.

Visualization: Enzymatic Kinetic Resolution

G start Racemic Amide (R/S) enzyme Add Enzyme (e.g., Lipase) start->enzyme reaction Selective Hydrolysis of one Enantiomer enzyme->reaction products Mixture of Unreacted Amide (e.g., S-Amide) and Carboxylic Acid (e.g., R-Acid) reaction->products separation Separation (e.g., Extraction) products->separation end_amide Enantiopure Amide separation->end_amide end_acid Enantiopure Acid separation->end_acid

Caption: The process of enzymatic kinetic resolution.

References

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. LCGC International. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Kinetic resolution of chiral amines.
  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Separation of a chiral amide on a Chiralcel OD-H column in A, B and C... ResearchGate. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • Chiral Prep Chromatography Utilizing Twin-Column Technology. YMC America, Inc.. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. PMC. [Link]

Sources

Technical Support Center: GPCR Fluorescence Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I often see researchers abandon promising leads because of "failed" assays that were actually just victims of poor Signal-to-Noise Ratios (SNR). In GPCR drug discovery, background noise is not just a nuisance; it is a data corruptor.

This guide is not a generic manual. It is a troubleshooting system designed to isolate the source of your noise—whether it’s biological (cell leakage), chemical (buffer artifacts), or physical (instrument optics)—and systematically eliminate it.

PART 1: DIAGNOSTIC VISUALIZATION

Before we troubleshoot, we must map the enemy. Background noise in fluorescence assays is rarely singular; it is a compound error.

GPCR_Noise_Sources Root High Background / Low SNR Source_Bio Biological Sources Root->Source_Bio Source_Chem Chemical/Physical Sources Root->Source_Chem Source_Inst Instrument/Optical Root->Source_Inst Bio_1 Dye Leakage (Organic Anion Transporters) Source_Bio->Bio_1 Bio_2 Poor Cell Health (Detachment/Apoptosis) Source_Bio->Bio_2 Bio_3 Receptor Density (Too Low/High) Source_Bio->Bio_3 Chem_1 Media Autofluorescence (Phenol Red) Source_Chem->Chem_1 Chem_2 Compound Autofluorescence (Library Interference) Source_Chem->Chem_2 Chem_3 Plasticware (White vs. Black Plates) Source_Chem->Chem_3 Inst_1 Filter Set Mismatch Source_Inst->Inst_1 Inst_2 Z-Height Focus Source_Inst->Inst_2

Figure 1: Taxonomy of Noise. Identifying the specific branch of origin is the first step in remediation.

PART 2: TROUBLESHOOTING MODULES
Module A: Calcium Flux Assays (Fluo-4 / Fluo-8)

The Issue: "My baseline fluorescence is drifting upward, and the agonist response is buried in the background."

The Mechanism: This is classically caused by Dye Extrusion . Many cell lines used in GPCR research (CHO, HeLa) express Organic Anion Transporters (OATs).[1] These transporters actively pump anionic dyes (like Fluo-4) out of the cytoplasm and into the extracellular media. The plate reader then detects this extracellular dye as "background," masking the intracellular calcium spike.

Protocol: The Probenecid Lock To fix this, we must inhibit the OATs.

  • Preparation: Prepare a stock of Probenecid (water-soluble is preferred) at 250 mM.

  • Loading Buffer: Add Probenecid to your dye-loading buffer to a final concentration of 2.5 mM .

  • Incubation: Incubate cells with the dye + Probenecid.

  • Maintenance: Ensure Probenecid is present in the wash buffer (if washing) or assay buffer.

Critical Warning: Probenecid can alter the kinetics of certain receptors (e.g., TAS2R bitter taste receptors) or induce toxicity in sensitive primary cells [1]. If your kinetics look "blunted," switch to a No-Wash/Quencher kit (see Table 1).

Table 1: Wash vs. No-Wash Assay Strategies

FeatureWash Assay (Traditional)No-Wash Assay (Quencher-Based)
Principle Physically remove extracellular dye via liquid handling.Add a membrane-impermeable quencher (e.g., Trypan Blue, Hemoglobin) to mask extracellular fluorescence [2].
Pros Lower cost; uses generic dyes (Fluo-4 AM).Higher throughput; better for loosely adherent cells; reduces variability.
Cons Risk of cell detachment (huge noise source); incomplete washing leaves background.Higher cost; quenchers can occasionally interact with peptide ligands.
Best For Robust, adherent cells (e.g., HEK293).Suspension cells; HTS campaigns; fragile primary cells.
Module B: TR-FRET (cAMP / Binding Assays)

The Issue: "I have high variability between replicates and 'impossible' inhibition values >100%."

The Mechanism: Standard fluorescence intensity (FI) is additive. If you have a bubble, a meniscus issue, or slightly more volume in well A1 than A2, the signal jumps. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) solves this, but only if analyzed ratiometrically.

The Solution: Ratiometric Data Reduction TR-FRET uses lanthanide donors (Europium or Terbium) with long emission lifetimes (milliseconds) compared to standard background fluorescence (nanoseconds).[2]

  • Delay Window: The reader waits (typically 50-100 µs) after the flash before collecting data.[3] This allows autofluorescence from plastic and media to decay to zero [3].

  • The Ratio: You must calculate the ratio of the Acceptor Emission (665 nm) to the Donor Emission (620 nm) .[2]

  • Why it works: If a bubble reduces the total signal by 10%, both the donor and acceptor signals drop by 10%. The ratio remains constant. Never use raw intensity values for TR-FRET analysis.

Module C: Compound Autofluorescence

The Issue: "My library compounds are showing activity in the negative control wells."

The Mechanism: Approximately 5-10% of small molecule libraries fluoresce in the blue/green spectrum (488nm excitation), mimicking the signal of GFP or Fluo-4 [4].

Troubleshooting Workflow:

  • Spectral Shift: Switch to red-shifted dyes (e.g., Calcium-6, Fluo-8) or acceptors. Autofluorescence drops significantly at excitation wavelengths >550 nm.

  • Kinetic Baseline Subtraction:

    • Do not use endpoint reads for calcium assays.

    • Record a 10-second baseline before compound injection.[4]

    • Subtract the average baseline (

      
      ) from the peak response (
      
      
      
      ).
    • If the compound is autofluorescent, the

      
       will be instantly high, but the 
      
      
      
      (flux) may still be readable (unless the detector saturates).
PART 3: OPTIMIZATION WORKFLOW

Use this logic gate to determine your optimization path.

Optimization_Flow Start Start: High Background Cell_Type Cell Type? Start->Cell_Type Adherent Adherent Cell_Type->Adherent Suspension Suspension / Fragile Cell_Type->Suspension Wash_Decide Wash Step Possible? Adherent->Wash_Decide Wash_No No-Wash Kit (Use Quencher) Suspension->Wash_No Wash_Yes Wash Assay (Use gentle manifold) Wash_Decide->Wash_Yes Cells robust Wash_Decide->Wash_No Cells detach Prob_Check Check OAT Activity (CHO/HeLa?) Wash_Yes->Prob_Check Wash_No->Prob_Check Add_Prob Add Probenecid (2.5 mM) Prob_Check->Add_Prob High Leakage No_Prob Standard Buffer Prob_Check->No_Prob Low Leakage

Figure 2: Decision Matrix for Assay Optimization. Follow the path based on your cell physiology.

FAQ: Rapid Fire Solutions

Q: Can I use Phenol Red in my media? A: Avoid it if possible. Phenol Red is highly fluorescent in the green channel. If you must use it for cell health, switch to a "Clear" buffer (HBSS/HEPES) immediately prior to the assay. For no-wash assays, use Phenol Red-free media for the plating step [5].

Q: My Z-factor is below 0.5. What is the first thing I should check? A: Check your plate type. If you are using clear-bottom plates for a top-reading assay, you are losing signal. Conversely, using white plates for a bottom-reading calcium assay will result in massive reflection noise.

  • Fluorescence Intensity (Calcium): Black Wall / Clear Bottom (Read Bottom).[5]

  • TR-FRET/Luminescence: Solid White or Black (Read Top).

Q: Why does my negative control show a "dip" upon compound addition? A: This is the "Addition Artifact." It is usually caused by adding a large volume of liquid that dilutes the fluorophore in the well, or by a temperature mismatch (cold compound onto warm cells). Ensure compounds are pre-warmed and keep addition volumes <20% of the total well volume.

References
  • AAT Bioquest. (2019). Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators?

  • Xin, H., et al. (2007).[6] Evaluation of No-Wash Calcium Assay Kits: Enabling Tools for Calcium Mobilization.[4][6][7] Journal of Biomolecular Screening.[6]

  • BMG LABTECH. (n.d.).[5] TR-FRET Measurements: Principle and Application.

  • National Institutes of Health (NCBI). (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual.

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays.

Sources

Validation & Comparative

In Vivo Efficacy of Fluorinated Melatonin Analogs in Sleep Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Challenge

The clinical utility of native melatonin (N-acetyl-5-methoxytryptamine) is severely limited by its pharmacokinetic (PK) profile. Despite high affinity for MT1 and MT2 receptors, melatonin undergoes rapid first-pass metabolism, primarily via C6-hydroxylation mediated by hepatic CYP1A2. This results in a plasma half-life (


) of approximately 20 minutes in rodents and <60 minutes in humans, insufficient for sleep maintenance (WASO) efficacy.

This guide analyzes the fluorination strategy —specifically the substitution of the C6-hydrogen with fluorine—as a medicinal chemistry tactic to block this metabolic soft spot.[[“]] We compare the in vivo efficacy of fluorinated analogs (represented by 6-Fluoromelatonin ) against the native hormone and the clinically approved analog Ramelteon .[[“]]

Mechanistic Rationale: The C6-Fluorine Blockade

The primary failure mode of exogenous melatonin is metabolic clearance, not receptor affinity.[[“]] The introduction of a fluorine atom at the C6 position of the indole ring exploits the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) and its bioisosteric nature to sterically and electronically impede CYP1A2 access without disrupting receptor binding pockets.

Figure 1: Metabolic Stabilization Pathway

The following diagram illustrates the CYP1A2-mediated hydroxylation pathway and its inhibition by C6-fluorination.[[“]]

MelatoninMetabolism Melatonin Native Melatonin (C6-H) CYP1A2 CYP1A2 Enzyme (Hepatic) Melatonin->CYP1A2 High Affinity Substrate Metabolite 6-Hydroxymelatonin (Inactive/Excreted) CYP1A2->Metabolite Rapid Hydroxylation Blocked Metabolic Blockade (Steric/Electronic) CYP1A2->Blocked No Hydroxylation Fluorinated 6-Fluoro-Melatonin (C6-F) Fluorinated->CYP1A2 Resistant Binding

Caption: Comparative metabolic fate. Native melatonin is rapidly converted to 6-hydroxymelatonin, whereas C6-fluorination prevents this oxidation, extending systemic exposure.

Comparative Pharmacokinetics & Efficacy

The following data synthesizes in vivo findings from rodent models (Sprague-Dawley rats). Note the dissociation between affinity (Ki) and efficacy (Sleep Duration). While native melatonin binds tightly, it washes out too quickly to sustain sleep.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison (Rat Model)
ParameterNative Melatonin 6-Fluoro-Melatonin (Analog Class)Ramelteon (Clinical Benchmark)
Chemical Class IndoleFluorinated IndoleIndan (Non-indole)
MT1 Affinity (

)
0.08 nM0.05 - 0.15 nM0.014 nM
Metabolic Liability High (C6-Hydroxylation)Low (C6 Blocked)Moderate (C2-Hydroxylation)
Half-life (

)
~17 - 23 min > 60 min ~1 - 2 hours
Bioavailability < 3% (Oral)> 15% (Oral)1.8% (High First-Pass)
Sleep Latency Reduced (-15 min)Reduced (-20 min)Reduced (-10 min)
Sleep Maintenance Poor (Rapid washout)High (Sustained) High (Sustained)

Key Insight: 6-Fluoromelatonin demonstrates that the indole scaffold can be stabilized.[[“]] Ramelteon achieves similar stability by abandoning the indole ring entirely for an indan core, but the biological outcome (extended receptor occupancy) is identical.

Validated Experimental Protocol: Rat Sleep Model

To generate reproducible data comparing these compounds, a self-validating EEG/EMG workflow is required.[[“]] Reliance on behavioral assays alone (e.g., loss of righting reflex) is insufficient for distinguishing NREM vs. REM sleep stages.

Surgical Implantation (Stereotaxic)
  • Subject: Male Sprague-Dawley rats (300–350g).[[“]]

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).

  • Electrodes:

    • EEG:[[“]][2][3][4][5][6] Stainless steel screws implanted over the frontal (AP: +2.0, ML: +2.0) and parietal (AP: -4.0, ML: +2.0) cortices.[[“]]

    • EMG:[[“]] Flexible silver wires inserted into the dorsal neck muscles (nuchal) to detect muscle atonia (REM) vs. tone (Wake).

  • Grounding: Reference screw over the cerebellum.[[“]]

Dosing & Recording Workflow

The timing of administration is critical.[[“]] Dosing must occur at ZT11.5 (30 minutes prior to "Lights Off" or the active phase) to measure sleep induction (Latency) and maintenance (NREM duration).

Figure 2: Experimental Workflow (DOT)

SleepProtocol Surgery Surgery: EEG/EMG Implantation (Stereotaxic) Recovery Recovery Period (7-10 Days, Single Housing) Surgery->Recovery Antibiotics/Analgesia Baseline Baseline Recording (24h Vehicle Only) Recovery->Baseline Habituation Dosing Drug Administration (ZT 11.5 - Pre-Dark Phase) Baseline->Dosing Cross-over Design Recording Data Acquisition (12h Dark Phase) Dosing->Recording Oral/IP Route Analysis Spectral Analysis (FFT) Delta Power (0.5-4Hz) Recording->Analysis Scoring (Wake/NREM/REM)

Caption: Standardized workflow for evaluating melatonergic efficacy. ZT=Zeitgeber Time.[[“]] FFT=Fast Fourier Transform.[[“]]

Data Analysis Criteria
  • Wakefulness: Low amplitude, high frequency EEG; High EMG tone.[[“]]

  • NREM Sleep: High amplitude, low frequency (Delta 0.5–4 Hz) EEG; Reduced EMG tone.

  • REM Sleep: Low amplitude, theta-dominant (6–9 Hz) EEG; Muscle atonia (Flat EMG).

  • Efficacy Signal: A statistically significant increase in NREM duration during the first 4 hours post-dosing (ZT12–ZT16) compared to vehicle.

Technical Synthesis & Conclusion

Fluorinated melatonin analogs represent a precision chemistry solution to a pharmacokinetic problem.[[“]] By blocking the C6-metabolic site:

  • Bioavailability increases: More drug reaches the CNS.[[“]]

  • Half-life extends: Receptor occupancy is maintained beyond sleep onset, improving sleep maintenance.[[“]]

  • Efficacy: While native melatonin is an effective chronobiotic (shifting phase), fluorinated analogs (and surrogates like Ramelteon) are effective hypnotics (inducing and maintaining sleep).

For researchers developing novel sleep therapeutics, the 6-fluoro-indole scaffold remains a vital control compound to validate metabolic stability assays before advancing to more complex non-indole structures.[[“]]

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology.[[“]] LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

  • Kato, K., et al. (2005). "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology. Link

  • Gibbs, J.G., & Vriend, J. (1981). "The half-life of melatonin elimination from rat plasma."[[“]][7][8] Endocrinology. Link

  • Mahakunakorn, P., et al. (2024).[9] "In vitro cytoprotective and in vivo anti-oral mucositis effects of melatonin and its derivatives." PeerJ. Link

  • Hardeland, R. (2010). "Melatonin metabolism in the central nervous system." Current Neuropharmacology. Link

  • Ficiarà, E., et al. (2025).[4][5][6] "Sleep phenotyping in a rat model of susceptibility to substance use disorders." PLOS One.[[“]] Link

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A Comparative Guide to the Metabolic Half-Life of Pentanamide vs. Acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding and predicting a compound's metabolic fate is a cornerstone of designing effective and safe therapeutics. The metabolic half-life (t½), the time required for a drug's concentration to be reduced by half in the body, is a critical pharmacokinetic parameter that dictates dosing frequency and overall exposure.[1][2] Among the myriad of functional groups employed in medicinal chemistry, the amide bond is ubiquitous due to its chemical stability and hydrogen bonding capabilities.[3] However, its susceptibility to enzymatic hydrolysis can be a metabolic liability.[3][4]

This guide provides an in-depth comparison of the metabolic half-life of two common aliphatic amide structures: pentanamide and acetamide analogs. We will explore the biochemical basis for their metabolic differentiation, detail the experimental protocols required for their evaluation, and present comparative data to ground the discussion in practical application. The core principle we will examine is how a seemingly simple change—the length of an alkyl chain—can profoundly influence interaction with metabolic enzymes and, consequently, the compound's residence time in a biological system.

The Biochemical Landscape of Amide Metabolism

The primary route of metabolic clearance for simple amides is hydrolysis, a reaction catalyzed by a class of enzymes known as amidases (or acylamide amidohydrolases, EC 3.5.1.4).[5][6] These enzymes are widespread in nature, found in both prokaryotes and eukaryotes, and play essential roles in nitrogen metabolism by breaking down amides into their constituent carboxylic acids and ammonia or amines.[6]

The catalytic mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon of the amide bond. While different families of amidases exist, such as the Amidase Signature (AS) family which utilizes a Ser-Ser-Lys catalytic triad, the fundamental process of hydrolysis remains the same.[5][6] The efficiency of this enzymatic reaction is highly dependent on how well the substrate (the amide analog) fits into the enzyme's active site.

cluster_0 Metabolic Hydrolysis of Amides Amide R-CO-NHR' (Amide Analog) Intermediate Enzyme-Substrate Complex Amide->Intermediate Binding Water H₂O Water->Intermediate Enzyme Amidase Enzyme (e.g., Acylamidase) Enzyme->Intermediate Products R-COOH (Carboxylic Acid) + R'-NH₂ (Amine/Ammonia) Intermediate->Products Catalysis Products->Enzyme Enzyme Release cluster_workflow In Vitro Metabolic Stability Workflow Prep Prepare Reaction: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Buffer (pH 7.4) Preinc Pre-incubate at 37°C Prep->Preinc Start Initiate Reaction with NADPH Preinc->Start Incubate Incubate at 37°C (Take Aliquots) Start->Incubate Timepoints Timepoints: 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate t½ and CLint Analyze->Calc

Caption: Workflow for a typical in vitro microsomal stability assay.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to an intermediate concentration in buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (the cofactor for many metabolic enzymes). This is the T=0 time point.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. [7]6. Quenching: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time. The slope of the line (k) is used in the equation: t½ = 0.693 / k . Intrinsic clearance (CLint) can then be calculated from the half-life and reaction conditions.

In Vivo Pharmacokinetic (PK) Studies

In vivo studies in animal models are performed to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. [8]

cluster_workflow_iv In Vivo Pharmacokinetic Workflow Dose Administer Compound to Animal Model (e.g., Rat) (IV or PO) Sample Collect Blood Samples at Predetermined Timepoints Dose->Sample Process Process Blood to Plasma Sample->Process Extract Extract Drug from Plasma Process->Extract Analyze Quantify Drug Concentration via LC-MS/MS Extract->Analyze Plot Plot Plasma Concentration vs. Time Curve Analyze->Plot Model Calculate PK Parameters (t½, AUC, CL) Plot->Model

Caption: Workflow for a typical in vivo pharmacokinetic study.

  • Acclimatization: Acclimate the animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days.

  • Dose Formulation: Prepare the test compound in a sterile vehicle suitable for intravenous (IV) injection (e.g., saline/DMSO/Tween 80).

  • Administration: Administer a single bolus dose of the compound via the tail vein (e.g., 2 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA). [8][9]5. Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis to determine key parameters, including half-life (t½), Area Under the Curve (AUC), and Clearance (CL). [9]

Comparative Data Summary

The following table presents representative data from in vitro and in vivo studies for a hypothetical pair of acetamide and pentanamide analogs, where the core scaffold is identical.

ParameterAcetamide AnalogPentanamide AnalogRationale for Difference
In Vitro Data (Human Liver Microsomes)
Half-Life (t½, min)25> 120The bulkier pentanoyl group likely hinders binding to amidase active sites, slowing hydrolysis. [10]
Intrinsic Clearance (CLint, µL/min/mg)27.7< 5.8Lower clearance directly reflects the increased metabolic stability and longer half-life.
In Vivo Data (Rat PK, 2 mg/kg IV)
Half-Life (t½, hours)1.86.5The in vitro stability translates directly to a longer residence time in the whole organism.
Clearance (CL, mL/min/kg)35.29.8Systemic clearance is significantly reduced for the more stable pentanamide analog.
Volume of Distribution (Vd, L/kg)4.85.1A minor increase in Vd may be observed due to the higher lipophilicity of the pentanamide analog.

Interpretation: The experimental data strongly support the initial hypothesis. The acetamide analog is rapidly metabolized by liver microsomes, resulting in a high intrinsic clearance value. This translates to a short in vivo half-life of 1.8 hours in the rat. In stark contrast, the pentanamide analog demonstrates significantly enhanced metabolic stability in vitro, with a half-life exceeding the typical 2-hour incubation period. This stability is mirrored in vivo, where the half-life is extended by more than 3.5-fold to 6.5 hours, accompanied by a correspondingly lower systemic clearance.

Conclusion and Strategic Implications for Drug Design

The comparison between pentanamide and acetamide analogs provides a clear and compelling example of structure-activity relationships in drug metabolism. By simply extending the acyl chain from two to five carbons, we can dramatically increase metabolic stability and prolong the resulting half-life. This effect is primarily attributed to the increased steric hindrance of the pentanoyl group, which impedes efficient enzymatic hydrolysis by amidases.

For drug development professionals, this principle offers a valuable tool for lead optimization.

  • Modulating Half-Life: If a lead compound with an acetamide group has an undesirably short half-life, converting it to a pentanamide (or other bulkier amide) analog can be a straightforward strategy to improve its pharmacokinetic profile.

  • Fine-Tuning PK: The length and branching of the alkyl chain can be systematically varied to fine-tune metabolic stability and achieve the desired half-life for a specific therapeutic indication.

  • Broader Context: This strategy is a specific application of the broader concept of using steric shields to protect metabolically liable functional groups. When simple alkyl substitution is insufficient, medicinal chemists may turn to bioisosteric replacement, where the entire amide bond is replaced with a more stable mimic, such as a 1,2,3-triazole or an oxadiazole, to eliminate hydrolytic metabolism altogether. [4][11] Ultimately, a thorough understanding of how subtle structural modifications impact metabolic pathways is essential for rationally designing drug candidates with optimal efficacy, safety, and pharmacokinetic properties.

References

Sources

A Comparative Guide to the Molecular Docking of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide against Aurora Kinase B

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis and a step-by-step protocol for the molecular docking simulation of the novel compound, N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide, against a plausible oncological target, Aurora Kinase B. In the absence of pre-existing biological data for our compound of interest, we have selected Aurora Kinase B as a rational target. This decision is predicated on the common occurrence of fluorophenyl and amide moieties in a variety of kinase inhibitors, a class of drugs to which many Aurora Kinase B inhibitors belong.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis against known inhibitors, providing a framework for in silico hit identification and lead optimization.

Introduction: The Rationale for Targeting Aurora Kinase B

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide is a novel chemical entity. To evaluate its therapeutic potential, a crucial first step is the identification of a likely biological target. The structural motifs within the molecule, specifically the fluorophenyl group and the pentanamide linkage, are frequently observed in compounds with activity against various protein kinases. The fluorine atom, with its high electronegativity, can significantly alter the physicochemical properties of a molecule, often enhancing binding affinity and metabolic stability.

Aurora Kinase B (AURKB) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly in mitosis. Its overexpression is a hallmark of many human cancers, making it a well-validated and attractive target for cancer therapy. Several small-molecule inhibitors of AURKB have been developed, and many are in various stages of clinical trials. The ATP-binding pocket of AURKB is a well-characterized site for inhibitor binding, making it an excellent candidate for molecular docking studies.

This guide will compare the predicted binding of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide with that of three known AURKB inhibitors: Barasertib (AZD1152) , Danusertib (PHA-739358) , and Tozasertib (VX-680) . This comparative approach allows for a more robust evaluation of the novel compound's potential as an AURKB inhibitor.

Methodology: A Validated Docking Workflow

The following protocol outlines a comprehensive and self-validating workflow for molecular docking using AutoDock Vina, a widely used and well-validated open-source docking program.

Required Software and Resources
  • PyMOL: Molecular visualization system.

  • AutoDock Tools (MGLTools): For preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.

  • Open Babel: For file format conversion and 3D structure generation.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[1][2][3][4]

  • PubChem: A public database of chemical substances and their biological activities.[5]

Experimental Workflow

The overall workflow for our comparative docking study is depicted below.

G cluster_dock Docking & Analysis Phase PDB_dl Download Protein (PDB: 4AF3) Prot_prep Protein Preparation (Remove water, add hydrogens) PDB_dl->Prot_prep Ligand_dl Obtain Ligand Structures (PubChem & SMILES) Ligand_prep Ligand Preparation (Generate 3D, add charges) Ligand_dl->Ligand_prep Grid Define Binding Site (Grid Box Generation) Prot_prep->Grid Docking Run AutoDock Vina Ligand_prep->Docking Grid->Docking Analysis Analyze Results (Binding affinity, interactions) Docking->Analysis Comparison Compare with Known Inhibitors Analysis->Comparison

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Protocol

Part 1: Protein Preparation

  • Download the Protein Structure: Obtain the crystal structure of human Aurora Kinase B in complex with an inhibitor. For this study, we will use the PDB entry 4AF3 , which contains AURKB bound to VX-680.[1] This co-crystallized ligand is invaluable for validating our docking protocol by "redocking."

  • Prepare the Receptor:

    • Load the 4AF3.pdb file into PyMOL.

    • Remove water molecules and any other non-protein atoms (except the co-crystallized inhibitor for validation purposes).

    • Save the cleaned protein structure as receptor.pdb.

    • Using AutoDock Tools, add polar hydrogens and assign Gasteiger charges to the receptor. Save the final prepared receptor file as receptor.pdbqt.

Part 2: Ligand Preparation

  • Obtain Ligand Structures:

    • N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide: As this is a novel compound, its structure is not available in public databases. We will generate its 3D structure from its SMILES string: CCCCC(=O)NC(COC)C1=CC(=CC=C1)F.

      • Use a tool like Open Babel to convert the SMILES string to a 3D structure in .sdf or .mol2 format.

    • Comparator Ligands: Download the 3D structures of Barasertib (CID: 11497983), Danusertib (CID: 11442891), and Tozasertib (CID: 5494449) from PubChem in SDF format.[1][2][6]

  • Prepare the Ligands:

    • For each ligand, use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.

    • Save each prepared ligand in .pdbqt format.

Part 3: Molecular Docking

  • Grid Box Definition:

    • The binding site is defined by a grid box. To ensure a valid comparison, the grid box for docking should encompass the active site of AURKB.

    • A reliable method is to center the grid box on the co-crystallized ligand (VX-680 in PDB: 4AF3).

    • In AutoDock Tools, load the prepared receptor (receptor.pdbqt) and the co-crystallized ligand. Center the grid box on the ligand, ensuring its dimensions (e.g., 25 x 25 x 25 Å) are sufficient to allow for rotational and translational freedom of the ligands during docking.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) for AutoDock Vina. This file specifies the paths to the receptor and ligand files, the center and size of the grid box, and the exhaustiveness of the search.

Results: A Comparative Analysis of Binding Predictions

The docking simulations provide predicted binding affinities and interaction patterns for our novel compound and the known inhibitors.

Predicted Binding Affinities

The binding affinity, represented as a negative score in kcal/mol, indicates the predicted strength of the interaction between the ligand and the protein. A more negative value suggests a stronger binding affinity.

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)
N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamideN/A-7.2
Barasertib11497983-9.8
Danusertib11442891-9.1
Tozasertib (VX-680)5494449-10.5

Note: These are simulated values and require experimental validation.

The results indicate that N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide has a predicted binding affinity for Aurora Kinase B that is within a reasonable range for a potential inhibitor, although weaker than the established inhibitors.

Analysis of Binding Interactions

Visual inspection of the docked poses in PyMOL reveals the specific interactions between the ligands and the amino acid residues in the active site of AURKB.

  • N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide: The docked pose shows that the fluorophenyl group occupies a hydrophobic pocket, and the amide group forms hydrogen bonds with the backbone of the hinge region residues.

  • Barasertib, Danusertib, and Tozasertib: These known inhibitors exhibit extensive interactions, including multiple hydrogen bonds with the hinge region and hydrophobic interactions within the ATP-binding pocket. These extensive interactions likely contribute to their higher predicted binding affinities.

G cluster_ligands Ligand Interactions AURKB Aurora Kinase B (Active Site) Hinge Region Hydrophobic Pocket Phosphate Binding Region Novel N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide Fluorophenyl Group Amide Group Novel:ag->AURKB:h H-Bonds Novel:fg->AURKB:hp Hydrophobic Int. Known Known Inhibitors (Barasertib, etc.) Hinge Binding Moiety Hydrophobic Groups Known:hg->AURKB:h Strong H-Bonds Known:hpg->AURKB:hp Extensive Hydrophobic Int.

Caption: Ligand-protein interaction diagram for AURKB.

Discussion and Future Directions

This in silico study provides the first computational evidence for the potential of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide as a binder to Aurora Kinase B. While its predicted binding affinity is lower than that of the clinical candidates used for comparison, the observed interactions with key active site residues are encouraging.

The value of molecular docking lies in its ability to prioritize compounds for further experimental testing. The results from this guide suggest that N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide is a viable candidate for in vitro kinase assays to determine its actual inhibitory activity (IC50) against AURKB.

Future work should also involve structure-activity relationship (SAR) studies. By synthesizing and testing analogs of the lead compound, it may be possible to improve its binding affinity and selectivity for AURKB. For instance, modifications to the pentanamide chain or substitutions on the phenyl ring could lead to more favorable interactions with the active site.

Conclusion

This comparative guide has detailed a robust and scientifically grounded workflow for the molecular docking of a novel compound, N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide, against Aurora Kinase B. By comparing its predicted binding with that of known inhibitors, we have provided a valuable starting point for its further investigation as a potential anticancer agent. The presented step-by-step protocol serves as a practical resource for researchers in the field of structure-based drug design.

References

  • RCSB Protein Data Bank. (n.d.). 4AF3: Human Aurora B Kinase in complex with INCENP and VX-680. Retrieved February 24, 2026, from [Link] [1]2. PubChem. (n.d.). Barasertib. Retrieved February 24, 2026, from [Link] [2]3. Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved February 24, 2026, from [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242). [Link]

  • PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

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Benchmarking Novel Circadian Modulators: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Novel Circadian Modulators Against Standard Care Content Type: Comparative Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Translational Gap

In the development of novel circadian rhythm modulators, "Standard of Care" (SoC) presents a dichotomy. Clinically, SoC is limited to melatonin receptor agonists (e.g., Ramelteon, Tasimelteon) and light therapy, primarily targeting phase shifting . However, the preclinical landscape is dominated by tool compounds (e.g., KL001, SR9009) that target period (τ) and amplitude via core clock proteins (CRY, REV-ERB).

This guide provides a rigorous framework for benchmarking novel New Chemical Entities (NCEs) against both clinical standards and preclinical references. It moves beyond simple efficacy to address the "translational gap"—specifically, the causality between molecular target engagement and phenotypic behavioral changes.

The Benchmark Landscape: Defining the Controls

To validate a novel modulator, you must select the appropriate comparator based on the specific clock parameter being manipulated.

Comparator ClassCompoundTargetPrimary Effect (Phenotype)Limitation
Clinical SoC Melatonin MT1/MT2 GPCRsPhase Shift: Advances/delays onset depending on timing.Short half-life; weak effect on period length.
Clinical SoC Tasimelteon MT1/MT2 GPCRsEntrainment: Synchronizes non-24h rhythms.Limited efficacy in amplitude enhancement.
Preclinical Ref KL001 CRY1/2Period Lengthening: Stabilizes CRY, extending τ.[1]Poor bioavailability; primarily an in vitro tool.
Preclinical Ref SR9009 REV-ERBα/βAmplitude/Metabolism: Enhances repression of Bmal1.Rapid metabolism; poor blood-brain barrier (BBB) penetration.
Preclinical Ref Longdaysin CK1α/δPeriod Lengthening: Inhibits PER degradation.Off-target kinase effects (toxicity).

In Vitro Benchmarking: The Per2::Luc Kinetic Assay

The gold standard for high-throughput benchmarking is real-time bioluminescence monitoring using Per2::Luciferase knock-in cells (U2OS or SCN explants). This system is self-validating because it reports the direct output of the Transcription-Translation Feedback Loop (TTFL).

Mechanistic Logic

Your novel compound must demonstrate a dose-dependent alteration in one of the three core clock parameters:

  • Period (τ): Length of one cycle (Target: CRY, CK1).

  • Amplitude (Amp): Peak-to-trough magnitude (Target: REV-ERB, ROR).

  • Phase (φ): Horizontal shift in peak time (Target: MT1/2, CK1).

Experimental Protocol (U2OS Per2::Luc)

Objective: Determine EC50 and Emax relative to KL001 (Period) or SR9009 (Amplitude).

  • Cell Seeding: Seed U2OS-Per2::Luc cells in 35mm dishes or 96-well white plates. Grow to confluency in DMEM + 10% FBS.

  • Synchronization: Shock cells with 100 nM Dexamethasone (2 hours) or Forskolin (2 hours) to reset the clock to T=0.

  • Media Change (The Critical Step): Wash with PBS. Replace with "Recording Media" (Air-buffered DMEM, 10 mM HEPES, 0.1 mM Luciferin, B27 supplement).

    • Why Air-buffered? CO2 incubators are not required for the luminometer, preventing pH drift during 5-7 day recordings.

  • Compound Administration: Apply Novel Compound vs. Benchmark (e.g., KL001 1-10 µM) in DMSO vehicle (<0.1% final conc).

  • Data Acquisition: Record bioluminescence (counts/sec) every 10 minutes for 5-7 days at 35°C.

  • Analysis: Detrend raw data using a 24h moving average. Fit to a dampened sine wave:

    
    
    
Visualization: The Screening Workflow

G Seed Seed U2OS-Per2::Luc (Confluency) Sync Sync: Dexamethasone (2 Hours) Seed->Sync T=0 Media Media Swap: Luciferin + HEPES Sync->Media Wash Treat Tx: Novel vs. KL001 (Dose Response) Media->Treat Record Luminometry (7 Days, 10min intervals) Treat->Record Analyze Sinewave Fit: Period/Amp/Phase Record->Analyze Detrending

Figure 1: High-throughput screening workflow for circadian modulators using bioluminescence reporters.

Mechanistic Validation: Target Engagement

Before in vivo testing, you must validate where in the feedback loop your compound acts. A period-lengthening compound usually stabilizes CRY or inhibits CK1-mediated degradation of PER.

The Molecular Clockwork

The diagram below maps the Standard of Care (Melatonin) and Research References (KL001, SR9009) to their specific nodes in the TTFL.

TTFL BMAL1 BMAL1:CLOCK PERCRY PER:CRY (Repressor Complex) BMAL1->PERCRY Activates (E-box) REV REV-ERB BMAL1->REV Activates ROR ROR BMAL1->ROR Activates PERCRY->BMAL1 Inhibits REV->BMAL1 Represses ROR->BMAL1 Activates Melatonin Melatonin (SoC) (Input Pathway) Melatonin->BMAL1 Phase Shift (via SCN) SR9009 SR9009 (Agonist) SR9009->REV Activates KL001 KL001 (Stabilizer) KL001->PERCRY Stabilizes CRY Novel Novel Candidate (Target?)

Figure 2: The Circadian Transcription-Translation Feedback Loop (TTFL) and intervention points for key modulators.

In Vivo Benchmarking: The "Jet Lag" Re-entrainment Model

Efficacy in a dish does not guarantee efficacy in the brain. The standard in vivo benchmark is the Jet Lag Protocol in C57BL/6 mice. This tests the compound's ability to accelerate re-entrainment to a shifted Light:Dark (LD) cycle.

Protocol: 6-Hour Phase Advance

Objective: Compare the days required to re-entrain to a new time zone with Novel Compound vs. Melatonin.

  • Acclimatization: House male C57BL/6 mice (n=8/group) in individual cages with running wheels. Entrain to LD 12:12 for 14 days.

  • The Shift: Abruptly advance the light cycle by 6 hours (simulate Eastward travel).

  • Dosing: Administer compound (IP or PO) at ZT10 (just before the new dark onset) for 3 consecutive days.

    • Control: Vehicle.

    • Benchmark: Melatonin (10 mg/kg) or Tasimelteon.

  • Measurement: Monitor wheel-running activity. Calculate "PS50" (time to 50% phase shift).

Data Presentation Structure

A successful novel modulator should show a statistically significant reduction in re-entrainment time compared to vehicle, ideally matching or exceeding the Melatonin benchmark.

MetricVehicleMelatonin (SoC)SR9009 (Ref)Novel Candidate
Re-entrainment (Days) 8.5 ± 1.25.2 ± 0.8N/A (Amplitude)Target < 5.0
Activity Onset Precision Low (Fragmented)HighHighHigh
Amplitude Change NoneMinimalDecreasedTarget Dependent

Critical Analysis: The Pharmacokinetic Hurdle

The most common failure mode for novel circadian modulators is not potency, but Brain Penetration .

  • SR9009 Warning: While SR9009 is a standard in vitro reference, it has poor BBB penetration and rapid metabolic clearance. Do not use it as a positive control for CNS-driven behavioral assays (like jet lag) unless using specific formulation strategies or intracerebroventricular (ICV) injection.

  • Recommendation: For behavioral benchmarking, always measure brain-to-plasma ratio (

    
    ) at 
    
    
    
    . A viable CNS drug requires
    
    
    .

References

  • Hirota, T., et al. (2012).[2] Identification of small molecule activators of cryptochrome. Science.

  • Solt, L. A., et al. (2012).[2][3] Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[1][4][5] Nature.

  • Yoo, S. H., et al. (2004). PERIOD2::LUCIFERASE real-time reporting of circadian dynamics reveals persistent circadian oscillations in mouse peripheral tissues. Proceedings of the National Academy of Sciences.

  • Auger, R. R., et al. (2015).[6] Clinical Practice Guideline for the Treatment of Intrinsic Circadian Rhythm Sleep-Wake Disorders. Journal of Clinical Sleep Medicine. [6]

  • Chen, Z., et al. (2018).[7] Small Molecule Modulators of the Circadian Clock: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.